Vasoconstriction Potency of Fluocortolone Caproate Compared to Betamethasone Valerate and Fluocinolone Acetonide
In a standardized vasoconstriction assay measuring both blanching and anti-inflammatory activity, fluocortolone caproate combined with fluocortolone trimethylacetate demonstrated lower potency compared to betamethasone valerate, fluocinolone acetonide, and triamcinolone acetonide creams [1]. A separate study of 19 proprietary corticosteroid preparations found no significant difference in vasoconstriction potency between 0.25% fluocortolone caproate cream and 0.25% fluocortolone caproate ointment, establishing formulation consistency [2].
| Evidence Dimension | Vasoconstriction potency (blanching response) |
|---|---|
| Target Compound Data | 0.25% Fluocortolone caproate + fluocortolone trimethylacetate cream |
| Comparator Or Baseline | Betamethasone valerate, fluocinolone acetonide, triamcinolone acetonide creams |
| Quantified Difference | Comparators were 'all superior' to the fluocortolone caproate combination |
| Conditions | Occluded blanching test in human volunteers; assessment via area under blanching curve and summed total possible score |
Why This Matters
This defines the potency tier for research applications, confirming fluocortolone caproate belongs to moderate-potency Class II rather than high-potency Class III/IV, which influences selection for studies requiring balanced efficacy and atrophogenicity.
- [1] Zaynoun ST, Kurban AK. Br J Dermatol. 1974;90(1):85-90. DOI:10.1111/j.1365-2133.1974.tb06365.x. View Source
- [2] Lee BH, Kim SN. Korean J Dermatol. 1979;17(3):207-214. Vasoconstriction assay of 19 topical corticosteroids. View Source
